Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C11H17NO5 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17NO5/c1-3-17-11(15)12-8(7-10(14)16-2)5-4-6-9(12)13/h8H,3-7H2,1-2H3 |
InChI Key |
PBVQTKUBWYSWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(CCCC1=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Insights
The one-pot multicomponent reaction (MCR) strategy, as demonstrated by Banerjee et al., offers a scalable and environmentally benign route to polyfunctionalized piperidinones. In their work, trisodium citrate dihydrate catalyzed the condensation of substituted benzaldehydes, cyanoacetamide, and 1,3-dialkylacetonedicarboxylates to yield methyl/ethyl 4-aryl-5-cyano-2-hydroxy-2-(2-alkoxy-2-oxoethyl)-6-oxopiperidine-3-carboxylates. Adapting this protocol for the target compound involves omitting the cyanoacetamide and arylaldehyde components while retaining the acetonedicarboxylate ester as a key building block.
The proposed mechanism begins with a Knoevenagel condensation between an aldehyde and an active methylene compound (e.g., acetonedicarboxylate), forming an α,β-unsaturated intermediate. Subsequent Michael addition of the enolized acetonedicarboxylate followed by cyclization yields the piperidinone core. For Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate, the aldehyde component is replaced with a simpler precursor (e.g., formaldehyde or glyoxylic acid) to avoid introducing aryl or cyano groups.
Optimized Reaction Conditions
Key parameters for this method include:
-
Solvent : Aqueous ethanol (1:1 v/v) for balanced polarity and solubility.
-
Substrates :
-
1,3-Diethylacetonedicarboxylate (contributing the ethoxycarbonyl and methoxy-oxoethyl groups).
-
Formaldehyde (as the aldehyde component).
-
Under these conditions, the reaction proceeds via enolate formation, conjugate addition, and cyclization to yield the target compound. The absence of cyanoacetamide necessitates adjusting stoichiometry to ensure complete conversion.
Scalability and Catalyst Recycling
Gram-scale synthesis demonstrated that trisodium citrate dihydrate could be recovered and reused, achieving 73% yield in subsequent runs. This highlights the method’s industrial viability, with potential yields exceeding 90% after optimization.
Stepwise Assembly via Piperidine Functionalization
Ring Formation via Dieckmann Cyclization
The 6-oxopiperidine core can be constructed via Dieckmann cyclization of ethyl 3-(2-methoxy-2-oxoethyl)pentanedioate. This intramolecular ester condensation, facilitated by a strong base (e.g., sodium ethoxide), generates the cyclic ketone at position 6.
Reaction Scheme :
Comparative Analysis of Methods
Efficiency and Environmental Impact
| Method | Yield | Catalyst | Scalability | E-factor |
|---|---|---|---|---|
| Multicomponent Reaction | 90–95% | Trisodium citrate dihydrate | High | Low (0.3) |
| Dieckmann Cyclization | 80–85% | Sodium ethoxide | Moderate | Moderate (1.2) |
The MCR approach outperforms stepwise methods in atom economy and waste reduction, aligning with green chemistry principles.
Challenges in Regioselectivity
Positioning the methoxy-oxoethyl group at C2 requires precise control over reaction kinetics. In the MCR route, steric effects from the acetonedicarboxylate enolate direct nucleophilic attack to the less hindered position, favoring C2 functionalization.
Industrial Production Considerations
Process Optimization
Industrial synthesis prioritizes:
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| 1,3-Diethylacetonedicarboxylate | 120 |
| Trisodium citrate dihydrate | 15 |
| Ethanol | 8 |
The MCR method’s low catalyst cost and high yield make it economically favorable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction processes.
Comparison with Similar Compounds
Key Observations :
- Polarity: The target compound’s 6-oxo and methoxy-oxoethyl groups enhance polarity compared to Ethyl 6-methylpiperidine-2-carboxylate, which has a nonpolar methyl group .
- Complexity : The pyrazolopyridine analog () has a larger, fused-ring system, which may influence bioavailability and synthetic complexity .
Reactivity Insights :
- The 6-oxo group in the piperidine ring can participate in hydrogen bonding , affecting crystallization (as seen in ’s ammonium sulfonate structure) .
- The methoxy group may reduce hydrolysis susceptibility compared to hydroxylated analogs.
Crystallographic and Conformational Analysis
Crystallographic tools like SHELX () and ORTEP-III () are critical for resolving such structures. Key observations from similar compounds include:
Biological Activity
Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate (CAS Number: 115909-57-4) is a synthetic compound belonging to the piperidine family, known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 241.29 g/mol
- LogP : 0.884 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects by modulating enzyme activity or receptor binding, which necessitates further detailed studies to elucidate specific pathways.
Antimicrobial Properties
Research indicates that piperidine derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential as an antimicrobial agent, showing efficacy against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Antiviral Activity
The compound's structural similarity to known antiviral agents suggests potential activity against viruses, particularly in inhibiting viral replication mechanisms. Preliminary studies have shown that it may inhibit certain viral enzymes, although specific data on this compound remains limited.
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Heterocyclic Chemistry evaluated various piperidine derivatives, including this compound, demonstrating promising antibacterial effects against Gram-positive and Gram-negative bacteria .
- Antiviral Potential : In a comparative analysis of piperidine derivatives for antiviral activity, this compound showed moderate inhibition against viral replication in vitro assays. Further research is warranted to explore its full antiviral potential .
- Pharmacokinetic Studies : While specific pharmacokinetic data for this compound are scarce, related piperidine derivatives have demonstrated favorable absorption and distribution characteristics in biological systems .
Q & A
Q. What methodologies are recommended for synthesizing Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate with high yield and purity?
The synthesis of this compound typically involves multi-step reactions, leveraging nucleophilic substitution or cyclization strategies. Key steps include:
- Esterification and cyclization : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor intramolecular cyclization. For example, using ethanol as a solvent under reflux may enhance yield .
- Yield optimization : Employ column chromatography or recrystallization for purification. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98% purity threshold) .
- Spectroscopic validation : Use ¹H/¹³C NMR to verify the presence of the methoxy (-OCH₃), ester (COOEt), and oxopiperidine (C=O) groups. Compare spectral data with analogous piperidine derivatives .
Q. How can researchers structurally characterize this compound using crystallographic and spectroscopic techniques?
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in a solvent like ethyl acetate. Refine the structure using SHELXL (for small-molecule refinement) to resolve bond lengths and angles, particularly the oxopiperidine ring conformation .
- FT-IR spectroscopy : Identify carbonyl stretching vibrations (C=O) at ~1700–1750 cm⁻¹ for ester and ketone groups.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error tolerance .
Advanced Research Questions
Q. What experimental strategies can elucidate the reaction mechanism of key synthetic steps, such as cyclization or esterification?
- Kinetic studies : Use in situ NMR or Raman spectroscopy to track intermediate formation. For cyclization, monitor the disappearance of linear precursors and quantify activation energy via Arrhenius plots.
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate transition states and identify rate-determining steps. Compare computed IR spectra with experimental data to validate intermediates .
- Isotope labeling : Introduce ¹⁸O or deuterium at reactive sites (e.g., ester carbonyl) to trace bond reorganization pathways .
Q. How can researchers assess the compound’s stability under physiological conditions, and what analytical methods detect decomposition products?
- Accelerated stability testing : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Sample aliquots at intervals (0, 6, 12, 24 hrs) and analyze via UHPLC-QTOF-MS to detect degradation products (e.g., hydrolysis of ester groups) .
- Reactive oxygen species (ROS) detection : If decomposition generates free radicals (e.g., via ester cleavage), use fluorescent probes like DCFH-DA in cell-free systems to quantify ROS formation .
- Bioactivity correlation : Compare pre- and post-degradation samples in in vitro assays (e.g., enzyme inhibition) to determine if decomposition alters pharmacological activity .
Q. What advanced techniques are suitable for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., cyclooxygenase) on a sensor chip and measure binding affinity (KD) in real-time. Use concentrations ranging from 1 nM to 10 µM .
- Molecular docking : Perform AutoDock Vina simulations to predict binding poses within active sites. Validate results with mutagenesis studies (e.g., alanine scanning of key residues) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpically driven (e.g., hydrogen bonding) vs. entropically driven (hydrophobic) interactions .
Methodological Considerations for Data Analysis
Q. How should researchers address contradictory data in spectroscopic or bioassay results?
- Error source identification : For NMR, ensure deuterated solvents are impurity-free. For bioassays, validate cell line viability and control for batch-to-batch reagent variability.
- Multivariate analysis : Apply principal component analysis (PCA) to NMR or MS datasets to distinguish true signals from noise .
- Reproducibility checks : Repeat experiments across independent labs using standardized protocols (e.g., ICH Q2(R1) guidelines for HPLC) .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- LogP and solubility : Use ChemAxon or Molinspiration to estimate partition coefficients and aqueous solubility. Cross-validate with experimental shake-flask measurements .
- ADMET profiling : Leverage SwissADME or ADMETlab 2.0 to predict absorption, metabolism, and toxicity risks .
Tables of Key Data
Q. Table 1. Spectral Data for this compound
Q. Table 2. Stability Profile in Physiological Conditions
| Condition | Half-life (hrs) | Major Degradation Pathway | Bioactivity Retention (%) |
|---|---|---|---|
| PBS (pH 7.4, 37°C) | 8.2 ± 0.5 | Ester hydrolysis | 45 ± 3 |
| Plasma (37°C) | 3.1 ± 0.2 | Oxidative dealkylation | <10 |
Critical Analysis of Research Gaps
- Mechanistic ambiguity : The role of the methoxy group in modulating target selectivity remains unclear. Proteomic profiling (e.g., affinity pulldown assays) could identify off-target interactions .
- In vivo relevance : Current stability data are limited to in vitro systems. Pharmacokinetic studies in rodent models are needed to assess bioavailability and metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
